Anatalline

Description

Structure

3D Structure

Properties

IUPAC Name |

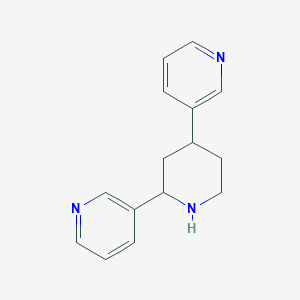

3-(2-pyridin-3-ylpiperidin-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-4,6-7,10-12,15,18H,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWQBMIVVHLMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1C2=CN=CC=C2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332132 | |

| Record name | Anatalline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18793-19-6 | |

| Record name | Anatalline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Stereochemical Characterization of Anatalline Isomers

Spectroscopic Methodologies for Isomer Identification

Spectroscopic techniques are crucial for confirming the structure of anatalline (B19019) and differentiating its stereoisomers. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy, including both 1D and 2D techniques, is a primary method for confirming the structure of this compound and assigning the stereochemistry of its isomers. nih.govresearchgate.net Analysis of vicinal coupling constants in ¹H NMR spectra is particularly valuable for determining the relative configurations at the C-2 and C-4 positions of the piperidinyl ring. researchgate.net For instance, the coupling constants of the protons at C-2 and C-4 in the cis isomer indicate an axial orientation for these protons, which in turn suggests that the two pyridinyl rings are equatorially oriented. researchgate.net

Table 1: Illustrative ¹H NMR Coupling Constant Data for cis-Anatalline (Example based on reported findings)

| Proton | Coupling Partner | ³J (Hz) | Inferred Orientation |

| H-2 | H-3ax | 11.1 | Axial researchgate.net |

| H-2 | H-3eq | 2.5 | Axial researchgate.net |

| H-4 | H-3ax | 12.5 | Axial researchgate.net |

| H-4 | H-3eq | 3.5 | Axial researchgate.net |

Note: The values in this table are illustrative and based on reported findings for the cis isomer, demonstrating how coupling constants are used for stereochemical assignment. researchgate.net

¹H and ¹³C chemical shifts obtained from NMR experiments provide detailed information about the chemical environment of each atom in the this compound isomers. researchgate.net

Mass Spectrometry (MS) and Other Spectroscopic Confirmations

Mass spectrometry, particularly GC-MS, is used to confirm the molecular weight of this compound and its isomers and to assess their purity. nih.govresearchgate.net MS data provides the molecular ion peak, which corresponds to the molecular weight of the compound. nih.govlgcstandards.com Other spectroscopic methods may also be employed for further structural confirmation.

Table 2: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₇N₃ nih.govlgcstandards.com |

| Molecular Weight | 239.32 g/mol nih.govlgcstandards.com |

| Accurate Mass | 239.142247555 Da nih.gov |

X-ray Crystallography in Diastereomer Characterization

While direct X-ray crystallographic data specifically for this compound isomers were not extensively detailed in the provided context, X-ray crystallography is a powerful technique for unambiguously determining the solid-state structure and stereochemistry of molecules, including diastereomers. iucr.orgrsc.orgiucr.orgkorea.ac.kr This method can provide precise bond lengths, angles, and conformational information, offering definitive proof of relative and absolute configurations when suitable crystals are obtained. iucr.orgrsc.orgiucr.orgkorea.ac.kr

Existence and Separation of this compound Stereoisomers

This compound exists as stereoisomers due to the two chiral centers at the 2 and 4 positions of the piperidine (B6355638) ring. nih.govresearchgate.net These isomers are primarily the cis and trans forms of 2,4-di(3-pyridyl)piperidine. nih.govresearchgate.net

cis-2,4-di(3-pyridyl)piperidine

The cis isomer, often referred to as this compound, has been identified and characterized. nih.govresearchgate.net In this isomer, the two 3-pyridyl substituents are on the same side of the piperidine ring. Spectroscopic analysis, particularly NMR, is used to confirm its structure and stereochemistry. researchgate.net

trans-2,4-di(3-pyridyl)piperidine

The trans isomer is the stereoisomer of this compound where the two 3-pyridyl groups are on opposite sides of the piperidine ring. nih.govresearchgate.net This isomer also occurs in Nicotiana tabacum cell cultures alongside the cis isomer, often in similar concentrations. nih.govresearchgate.net Like the cis isomer, its structure and stereochemistry are confirmed using spectroscopic methods such as NMR and MS. nih.govresearchgate.net

The separation of these cis and trans isomers can be achieved using chromatographic techniques such as GC-MS and semi-preparative HPLC. nih.govresearchgate.net These methods allow for the isolation of the individual isomers for detailed structural analysis. nih.govresearchgate.net

Table 3: Separation of this compound Isomers by HPLC (Example based on reported findings)

| Isomer | Retention Time (minutes) |

| trans-2,4-di(3-pyridyl)piperidine | 13.192 researchgate.net |

| cis-2,4-di(3-pyridyl)piperidine (this compound) | 14.204 researchgate.net |

Note: The retention times are illustrative and based on reported data from a specific HPLC method. researchgate.net

Chromatographic Separation Techniques for Isomeric Mixtures

The separation of this compound isomers has been successfully achieved using various chromatographic methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These techniques leverage the differences in physical and chemical properties between the isomers to effect separation.

GC-MS has demonstrated the capability to completely separate the two isomeric forms of this compound. researchgate.netresearchgate.netnih.gov This method is valuable for the analysis of minor alkaloids and allows for the identification of isomers without prior derivatization. researchgate.net The fragmentation patterns observed in GC-MS can show slight differences in the relative intensity of key fragments (m/z 105, 106, 119, and 120) between the isomers, aiding in their differentiation. researchgate.net

HPLC is also employed for the separation and isolation of this compound isomers. researchgate.netresearchgate.netnih.gov A routine HPLC method for the quantitative determination of major nicotine (B1678760) alkaloids, including this compound, has been established using isocratic elution under alkaline conditions. researchgate.net This method provides good chromatographic separation and peak shape within approximately 25 minutes without the need for ion-pairing reagents. researchgate.net Semi-preparative HPLC systems are utilized for the isolation of larger quantities of individual isomers for structural analysis. researchgate.netresearchgate.netnih.gov

Research findings indicate that under specific chromatographic conditions, the cis- and trans-isomers of this compound elute as two separated peaks. For instance, in one study using a semi-preparative HPLC system, the cis-isomer (1) had a retention time of 14.204 minutes, while the trans-isomer (2) had a retention time of 13.192 minutes. researchgate.net This separation allowed for the isolation of milligram quantities of each isomer. researchgate.net

Another application of chromatographic separation for this compound involves Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). frontiersin.orgnih.gov This technique is used for the simultaneous determination of multiple biomarkers, including this compound and its metabolite, in biological samples such as urine. frontiersin.orgnih.govresearchgate.net Derivatization with hexanoic anhydride (B1165640) can be employed to convert secondary amine alkaloids like this compound into amides, which can improve chromatography and enable simultaneous determination with other analytes. frontiersin.orgnih.gov LC-MS/MS methods for this compound have been developed with high sensitivity, facilitating low-level exposure assessment. nih.govresearchgate.net However, it has been noted that chromatographic separation is necessary to accurately quantify this compound, and sometimes a peak partially resolved from this compound may be observed in chromatograms from complex samples like cigarette tobacco extract. frontiersin.orgnih.govescholarship.org

The separation of isomers, particularly stereoisomers like the cis and trans forms of this compound, often presents a chromatographic challenge due to their similar physicochemical properties. jackwestin.comchiralpedia.com Techniques such as chiral chromatography, which utilizes chiral stationary phases, are specifically designed to separate enantiomers and sometimes diastereomers. jackwestin.comchiralpedia.comsygnaturediscovery.comlibretexts.org While the provided information specifically mentions the separation of cis and trans isomers (which are diastereomers), the principles of separating closely related isomers often rely on optimizing interactions with the stationary and mobile phases to exploit subtle differences in structure and polarity.

Interactive Table 1: Chromatographic Separation Data for this compound Isomers

| Method | Column Type / Stationary Phase | Mobile Phase / Conditions | Retention Time (cis-isomer) | Retention Time (trans-isomer) | Notes | Source |

| GC-MS | Not specified | Not specified | - | - | Complete separation achieved | researchgate.netresearchgate.netnih.gov |

| Semi-prep HPLC | Not specified | Alkaline conditions, Isocratic elution | 14.204 min | 13.192 min | Used for isolation of isomers | researchgate.net |

| Routine HPLC | Not specified | Alkaline conditions, Isocratic elution | ~25 min (within run time) | ~25 min (within run time) | Good separation and peak shape | researchgate.net |

| LC-MS/MS | X-Bridge BEH C18 | 20 mM ammonium (B1175870) formate (B1220265) in 10% methanol (B129727) (pH 9) / Methanol (Gradient) | - | - | Method 1, quantitative analysis | frontiersin.orgnih.gov |

| LC-MS/MS | Phenomenex Kinetex phenyl hexyl 100 A | 10 mM ammonium formate in 5% methanol / Methanol (Gradient) | - | - | Method 2, with derivatization, quantitative analysis | frontiersin.orgnih.gov |

Note: Retention times in LC-MS/MS methods may vary depending on the specific gradient program and column dimensions.

The successful chromatographic separation of this compound isomers is fundamental for accurate identification, quantification, and further studies on their individual biological activities and metabolic fates. frontiersin.orgnih.govresearchgate.net

Biosynthetic Pathways and Metabolic Regulation of Anatalline in Plants

Localization and Induction of Anatalline (B19019) Accumulation

Alkaloid biosynthesis in Nicotiana tabacum primarily occurs in the roots, with subsequent translocation to aerial parts for storage. allenpress.comnih.gov However, specific cell culture systems have proven valuable for studying the induction and accumulation of these compounds, including this compound. researchgate.netresearchgate.netnih.govaalto.fi

Accumulation in Nicotiana tabacum cv. BY-2 Cell Cultures

Nicotiana tabacum cv. BY-2 cell cultures have been shown to accumulate this compound. researchgate.netresearchgate.netnih.govaalto.fi In these elicited cell cultures, this compound, along with anatabine (B1667383), can represent the most abundant alkaloids. researchgate.netaalto.fi this compound is consistently present in BY-2 cell cultures in two isomeric forms, which occur in similar concentrations and can be separated by techniques like GC-MS. researchgate.netresearchgate.netnih.gov Structural analysis using MS, 1D, and 2D NMR spectroscopy has confirmed these isomers as cis- and trans-2,4-di(3-pyridyl)piperidine. researchgate.netresearchgate.netnih.gov Unlike whole tobacco plants where nicotine (B1678760) is the major alkaloid, nicotine is often only a minor component in elicited BY-2 cell cultures. aalto.fioup.com This difference suggests potential bottlenecks or altered regulation in the nicotine biosynthetic pathway within these specific cell cultures, possibly related to enzymes like N-methylputrescine oxidase (MPO). aalto.fioup.comoup.com

Role of Methyl Jasmonate as an Elicitor

Methyl jasmonate (MeJA) is a well-established elicitor that induces the production of secondary metabolites, including alkaloids, in Nicotiana tabacum and its cell cultures. researchgate.netresearchgate.netnih.govnih.govoup.comaalto.fimdpi.com this compound accumulation in Nicotiana tabacum cv. BY-2 cell cultures is specifically induced by methyl jasmonate treatment. researchgate.netresearchgate.netnih.gov MeJA acts as a mediator in stress-induced signal transduction pathways, leading to significant transcriptomic changes and the activation of genes involved in alkaloid biosynthesis. researchgate.netoup.comaalto.fimdpi.com Studies have shown that alkaloid accumulation in elicited BY-2 cells occurs within hours of MeJA application, exhibiting varying kinetic patterns. aalto.fi

Precursor Incorporation and Pathway Elucidation Studies

Investigating the biosynthetic origin of this compound involves studying the incorporation of potential precursor molecules into the compound.

Unresolved Aspects of this compound Biosynthetic Origin

Despite research into tobacco alkaloid biosynthesis, the exact biosynthetic origin of this compound remains unresolved. researchgate.netresearchgate.netoup.comnii.ac.jp While precursor feeding experiments have been conducted using BY-2 cell cultures to study the biosynthetic origin of this compound, the precise enzymatic steps leading to its formation are not fully understood. researchgate.netresearchgate.netnih.gov The biosynthesis of this compound, which contains two pyridyl rings and a central saturated heterocyclic ring, is suggested to involve nicotinic acid, potentially via the formation of anabasine (B190304) or anatabine. researchgate.net Further research, potentially involving labeled precursors or molecular biological approaches, is needed to fully elucidate the biosynthetic pathway of this compound. researchgate.net

Nicotinic Acid as a Pyridine (B92270) Ring Precursor in Related Alkaloids

Nicotinic acid is a known precursor for the pyridine ring found in various Nicotiana alkaloids, including nicotine, anatabine, and anabasine. allenpress.comresearchgate.netnih.govuobabylon.edu.iqbiorxiv.org The biosynthesis of the pyridine ring originates from nicotinic acid, which is synthesized as part of the pyridine nucleotide cycle. allenpress.comresearchgate.netuobabylon.edu.iq Enzymes such as aspartate oxidase, quinolinate synthase (QS), and quinolinic acid phosphoribosyl transferase (QPT) are involved in the formation of nicotinic acid. allenpress.comgoogle.com While anatabine is synthesized solely from the pyridine ring pathway, nicotine is formed by the condensation of a nicotinic acid-derived pyridine ring and a pyrrolidine (B122466) ring derived from polyamine metabolism. allenpress.comnih.govbiorxiv.org Anabasine, another related alkaloid, is formed from a pyridine ring and a piperidine (B6355638) ring derived from lysine (B10760008). nih.govoup.com Given the structural similarity of this compound, which contains two pyridyl rings, it is suggested that nicotinic acid likely serves as a precursor for at least one, if not both, of the pyridine rings in this compound. researchgate.net

Involvement of Berberine (B55584) Bridge Enzyme-Like Proteins (BBLs)

Berberine bridge enzyme-like proteins (BBLs) are vacuole-localized flavoproteins in tobacco that have been shown to be required for the synthesis of various pyridine alkaloids, including nicotine, anatabine, anabasine, and this compound. nih.govresearchgate.netnih.gov These enzymes are part of the FAD-containing oxidoreductase family. nih.gov Suppression of BBL gene expression in transgenic tobacco systems, including jasmonate-elicited cultured tobacco cells, significantly inhibits the formation of anatabine and other pyridine alkaloids, such as nicotine, anabasine, and this compound. nih.govresearchgate.netnih.gov This suggests that BBLs are involved in a late oxidation step following the pyridine ring condensation reaction in the biosynthesis of these alkaloids. nih.govresearchgate.netnih.govuniprot.org The accumulation of a novel pyridine alkaloid in BBL-suppressed tobacco root tissues further supports the role of BBLs in a late, potentially final, step of tobacco alkaloid biosynthesis. nih.govresearchgate.net

Here is a summary of the accumulation data in Nicotiana tabacum cv. BY-2 cell cultures under methyl jasmonate elicitation:

| Alkaloid | Accumulation in Elicited BY-2 Cells | Isomeric Forms Observed |

| This compound | High | Yes (cis and trans) |

| Anatabine | High | Not specified as isomers |

| Nicotine | Minor | Not specified |

| Anabasine | Minor | Not specified |

Hypothesized Role of Oxidoreductases in Ring Dimerization

The precise biosynthetic pathway leading to this compound remains largely unresolved oup.comoup.com. However, its structural similarity to anatabine, which is thought to be synthesized through the dimerization of a nicotinic acid metabolite, suggests a potential involvement of similar mechanisms oup.comoup.comoup.com. Both anatabine and possibly this compound are believed to be derived solely from nicotinic acid precursors, unlike nicotine and nornicotine (B190312), which incorporate a pyrrolidine moiety derived from polyamines oup.comoup.comoup.com.

Research indicates that oxidoreductases play a role in the biosynthesis of these nicotinic acid-derived alkaloids. Specifically, vacuole-localized flavoproteins known as berberine bridge enzyme-like proteins (BBLs) have been identified as being required for the synthesis of nicotine, anatabine, anabasine, and this compound nih.govresearchgate.net. These enzymes are hypothesized to be involved in a late stage of tobacco alkaloid biosynthesis, potentially facilitating the condensation or coupling reactions between nicotinic acid-derived units nih.govresearchgate.net. The dimerization or coupling of pyridine rings with other heterocyclic rings appears to involve multiple oxidoreductases from different enzyme families nih.govresearchgate.net. Another oxidoreductase, A622, belonging to the pinoresinol-lariciresinol reductase/isoflavone reductase/phenylcoumaran benzylic ether reductase family, is also necessary for the biosynthesis of tobacco alkaloids and may be involved in producing a coupling-competent nicotinic acid intermediate nih.gov. While the specific oxidoreductases directly catalyzing the formation of this compound's central ring and its connection to the pyridyl moieties are yet to be definitively identified, the requirement of BBLs and potentially A622 for its synthesis points towards a role for oxidoreductases in the late-stage coupling or dimerization processes involving nicotinic acid-derived precursors.

Interplay with Other Nicotiana Alkaloid Biosynthesis Pathways

The biosynthesis of this compound is intertwined with the pathways producing other major Nicotiana alkaloids, particularly nicotine, anatabine, and anabasine. While these alkaloids share nicotinic acid as a common precursor for their pyridine ring(s), their pathways diverge in the origin of the second nitrogen-containing ring oup.comoup.comoup.com. Nicotine and its derivative nornicotine are formed by the condensation of a nicotinic acid derivative with the N-methyl-Δ1-pyrrolinium cation, which is synthesized from putrescine through the action of putrescine N-methyltransferase (PMT) and N-methylputrescine oxidase (MPO) oup.comoup.comoup.comallenpress.comwikipedia.orgnih.gov. Anatabine is thought to arise from the dimerization of a nicotinic acid metabolite oup.comoup.comoup.com. Anabasine is synthesized from nicotinic acid and Δ1-piperideine, with the latter being derived from lysine via cadaverine (B124047) oup.comoup.comoup.comresearchgate.netjst.go.jp.

This compound, containing two pyridyl rings and a piperidine ring, shares the nicotinic acid precursor with the other alkaloids and structurally resembles a product that could arise from the interaction or modification of intermediates from the anatabine and anabasine pathways, although its exact route is unknown oup.comnih.govresearchgate.netresearchgate.netoup.com. The common origin of precursors for the pyridine ring establishes an inherent interplay and potential competition among these biosynthetic routes.

Comparative Analysis with Nicotine, Anatabine, and Anabasine Pathways

Comparing the biosynthetic pathways reveals distinct branches after the formation of nicotinic acid. The nicotine pathway uniquely requires the synthesis of the pyrrolidine ring from putrescine, catalyzed by PMT and MPO oup.comoup.comoup.comallenpress.comwikipedia.orgnih.gov. In contrast, anatabine biosynthesis involves the coupling of two nicotinic acid-derived units oup.comoup.comoup.com. The anabasine pathway incorporates a piperidine ring derived from lysine oup.comoup.comoup.comresearchgate.netjst.go.jp. This compound, with its two pyridyl rings and a piperidine ring, appears to represent a convergence or alternative condensation product involving nicotinic acid-derived components and potentially a lysine-derived component, similar to anabasine, or a complex rearrangement following dimerization. The early steps involving the synthesis of nicotinic acid via enzymes like quinolinate phosphoribosyltransferase (QPT) are shared among the pathways leading to nicotine, anatabine, anabasine, and likely this compound oup.comoup.comoup.comallenpress.comnih.gov.

Synthetic Methodologies for Anatalline and Its Derivatives

Total Synthesis Approaches to Anatalline (B19019)

The first total synthesis of this compound, specifically the cis-isomer (cis-2,4-di(3-pyridyl)piperidine), was reported by Rao, Bharathi, and Jeyalakshmi in 1997 guidetopharmacology.orgwikipedia.orgamericanelements.com. This achievement marked a significant step in making synthetic this compound available for study.

The synthesis of this compound involves reactions between 3-pyridyl compounds and piperidine (B6355638) derivatives fishersci.ca. These reactions typically require specific conditions and are often catalyzed by metals or bases, with careful control over temperature and solvent to optimize yield and purity fishersci.ca. While the specific detailed reaction design for the core piperidine ring formation in the reported total synthesis guidetopharmacology.orgwikipedia.orgamericanelements.com was not available in the provided information, general strategies for constructing piperidine rings include methods such as the hydrogenation of pyridines, intramolecular cyclizations (forming C-N or C-C bonds), double Mannich reactions, Nazarov cyclization, and Dieckmann condensation wikipedia.orgnih.govuni.lusci-toys.com.

This compound exists in two isomeric forms: cis-2,4-di(3-pyridyl)piperidine and trans-2,4-di(3-pyridyl)piperidine wikipedia.orgnih.govwikipedia.org. Research indicates that this compound is typically present as a mixture of these two isomers wikipedia.orgnih.govwikipedia.org. These isomers can be effectively separated using analytical techniques such as GC-MS and semi-preparative HPLC wikipedia.orgnih.govwikipedia.org. The structures of both the cis and trans isomers have been confirmed through spectroscopic methods including MS, 1D, and 2D NMR spectral data wikipedia.orgnih.govwikipedia.org. The fact that both isomers are present and require separation suggests that the synthesis methods may not be completely diastereoselective towards a single isomer, or that a mixture of isomers is formed and subsequently separated for analysis or further use.

Strategic Reaction Design for Core Piperidine Ring Formation

Chemical Transformations and Derivatization Strategies

Chemical transformations and derivatization strategies are employed to modify this compound for various purposes, particularly in analytical chemistry to enhance its detection and separation guidetopharmacology.orgepa.gov. A notable example is the derivatization of this compound using hexanoic anhydride (B1165640) guidetopharmacology.orgepa.gov. This reaction converts the secondary amine group within the piperidine ring of this compound into an amide guidetopharmacology.orgepa.gov. This derivatization step has been shown to improve the chromatographic properties and enhance the sensitivity of this compound during analysis by LC-MS/MS guidetopharmacology.orgepa.gov. This chemical modification is a crucial part of analytical methods developed for quantifying this compound, for instance, in biological samples guidetopharmacology.orgepa.gov.

Detailed research findings on the analytical method utilizing this derivatization include data on precision and accuracy for the determination of this compound in urine samples. Table 1 presents representative data on the performance characteristics of such a method. epa.gov

Table 1: Method 1 Precision and Accuracy for Determination of this compound in Urine epa.gov

| Analyte | Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (% of spiked) | Precision (% RSD) |

| This compound | 0.1 | 0.098 | 98 | 8.5 |

| This compound | 0.25 | 0.251 | 100.4 | 5.2 |

| This compound | 5 | 4.95 | 99 | 3.1 |

| This compound | 30 | 29.8 | 99.3 | 2.7 |

This derivatization strategy highlights how chemical transformations can be applied to this compound to facilitate its analysis and study.

Advanced Analytical Techniques in Anatalline Research

Chromatographic Quantification and Isolation Methodologies

Chromatographic techniques are fundamental for separating anatalline (B19019) from other compounds in a sample matrix, which is essential for both its accurate quantification and its isolation for further characterization.

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination and Semi-Preparative Isolation

HPLC is a widely used technique for the quantitative determination and isolation of various compounds, including alkaloids like this compound shimadzu.com. Reversed-phase HPLC, often coupled with a photodiode array (PDA) detector, has been established as a routine method for the quantitative analysis of major nicotine (B1678760) alkaloids, including this compound researchgate.net. This method allows for good chromatographic separation of alkaloids of interest within a reasonable analysis time, even under alkaline conditions and without the need for ion-pairing reagents researchgate.net.

For structural analysis and further studies, semi-preparative HPLC is employed to isolate this compound and its isomers from complex extracts researchgate.netresearchgate.net. This involves injecting a larger volume of the sample onto a larger column compared to analytical HPLC, allowing for the collection of purified fractions containing the target compound shimadzu.comthermofisher.com. The collected fractions can then be lyophilized and re-analyzed by quantitative HPLC to determine the amount of isolated this compound researchgate.net. Calibration curves established using the isolated compound are crucial for accurate quantitative determination researchgate.net. Semi-preparative HPLC has been successfully used for the isolation of both cis and trans isomers of this compound researchgate.netresearchgate.netnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) for Alkaloid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique utilized in the analysis of alkaloids, including this compound researchgate.netresearchgate.netnih.gov. GC-MS allows for the separation and detection of volatile and semi-volatile compounds based on their boiling points and their fragmentation patterns upon ionization researchgate.netresearchgate.net. This method has been shown to effectively separate the two isomeric forms of this compound researchgate.netresearchgate.netnih.gov.

GC-MS analysis typically involves dissolving the sample in a suitable solvent and injecting it into the GC system researchgate.net. The compounds are vaporized and carried through a chromatographic column by an inert carrier gas, where they separate based on their interaction with the stationary phase researchgate.net. Upon elution from the column, the compounds enter the mass spectrometer, where they are ionized and fragmented researchgate.net. The resulting mass spectrum provides a unique fingerprint that aids in the identification and structural confirmation of the alkaloids researchgate.netresearchgate.net. GC-MS methods can be developed to analyze even minor alkaloids without the need for prior derivatization researchgate.net.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Biomarker Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the quantification of biomarkers in complex biological matrices nih.govresearchgate.netchromatographyonline.com. This compound, being a minor tobacco alkaloid, is being explored as a potential biomarker for tobacco exposure frontiersin.orgresearchgate.net. LC-MS/MS methods have been developed for the simultaneous determination of this compound along with other minor tobacco alkaloids and metabolites in biological samples such as urine frontiersin.orgresearchgate.net.

LC-MS/MS systems typically involve an HPLC system coupled in series with a tandem mass spectrometer nih.govfrontiersin.org. The HPLC separates the analytes, and the tandem mass spectrometer provides enhanced selectivity and sensitivity by performing multiple stages of mass analysis nih.govresearchgate.net. This allows for the detection and quantification of target compounds even at very low concentrations, minimizing interference from the sample matrix researchgate.netchromatographyonline.com.

Data on precision, accuracy, and limits of quantitation are crucial for validating LC-MS/MS methods for biomarker quantification frontiersin.org. These methods are particularly useful in studies aiming to distinguish different forms of tobacco product use frontiersin.orgresearchgate.net.

Derivatization Strategies for Enhanced Analytical Performance

While LC-MS/MS offers high sensitivity, the chemical properties of certain analytes, including some alkaloids, may necessitate derivatization to enhance their ionization efficiency, improve chromatographic behavior, or facilitate fragmentation for better detection and quantification researchgate.netnih.govnih.gov. Derivatization involves chemically modifying the analyte molecule to introduce functional groups that are more amenable to ionization or separation researchgate.netnih.govnih.gov.

In the context of LC-MS/MS analysis of minor tobacco alkaloids like this compound, derivatization strategies can be employed to improve analytical performance frontiersin.orgresearchgate.net. For instance, derivatization with reagents like hexanoic anhydride (B1165640) has been shown to convert secondary amine alkaloids, including anabasine (B190304), anatabine (B1667383), and this compound, into amides frontiersin.orgresearchgate.net. This conversion can lead to improved chromatography and allow for the simultaneous determination of these alkaloids with other biomarkers frontiersin.orgresearchgate.net. Derivatization can enhance sensitivity and facilitate low-level exposure assessment researchgate.netfrontiersin.org.

Derivatization can alter the physicochemical properties of the analytes, such as increasing their hydrophobicity or introducing a charge, which can significantly impact their retention on LC columns and their ionization in the mass spectrometer researchgate.netnih.govnih.govmdpi.com. The choice of derivatization reagent and LC column is critical and depends on the specific analytes and the goals of the analysis nih.govnih.gov.

Biological Activities and Mechanistic Studies of Anatalline

Exploration of Anatalline’s Role in Neurotransmission

Neurotransmission is the process by which neurons communicate with each other by transmitting signals across synapses, typically through the release of neurotransmitters that bind to receptors on a target cell msdmanuals.comwashington.edu. This binding can either stimulate or inhibit the receiving cell, depending on the specific neurotransmitter and receptor involved msdmanuals.com. Medications and medical conditions can influence this communication by modulating various aspects of neurotransmission, including the production, release, reuptake, and degradation of neurotransmitters, as well as the number and function of postsynaptic neurotransmitter receptors msdmanuals.com.

This compound's potential involvement in neurotransmission is an area of investigation ontosight.ai. Given its structural similarity to other alkaloids found in tobacco, such as nicotine (B1678760), which is known to interact with nicotinic acetylcholine (B1216132) receptors, this compound's effects on similar pathways are being explored wikipedia.orgbezmialemscience.orgnih.gov.

Investigation as Receptor Antagonists or Agonists

Studies have investigated This compound (B19019) and its derivatives for their potential to act as antagonists or agonists for certain receptors ontosight.ai. An agonist is a substance that activates a receptor to produce a biological response, while an antagonist blocks the action of an agonist mdpi.com. The effects of neurotransmitters depend on their specific receptors; for instance, acetylcholine can be excitatory at the neuromuscular junction but inhibitory in the heart due to different receptor types khanacademy.org. Research into the interaction of compounds with receptors, such as nicotinic acetylcholine receptors, involves understanding their binding sites and the resulting conformational changes that can open or close ion channels conicet.gov.ar. While specific detailed findings on this compound's precise receptor interactions (agonist or antagonist) are still emerging, the investigation into this aspect suggests a potential for modulating neuronal signaling pathways ontosight.ai.

Potential Bioactive Implications for Neurological and Psychiatric Disorders

The investigation into this compound's interaction with neurotransmission pathways suggests potential applications in the context of neurological and psychiatric disorders ontosight.ai. These conditions are fundamentally linked to dysfunction within the central nervous system and alterations in neurotransmission nih.govfrontiersin.org. Translational research, utilizing in vitro and in vivo models, is crucial for understanding the underlying mechanisms of these disorders and for developing novel therapeutics mdpi.com. Abnormal autonomic function, which is regulated neurally, is also reported across various neurological and neuropsychiatric disorders frontiersin.org. While comprehensive clinical trials are needed to confirm efficacy and safety, the exploration of this compound's biological activities points towards potential implications for conditions affecting the nervous system ontosight.ai. Research in this area often involves exploring novel drug candidates and assessing their effects on symptoms associated with neurological and psychiatric illnesses mdpi.com.

Role as a Plant Defense Metabolite

This compound is recognized as a plant secondary metabolite wikipedia.org. Secondary metabolites are organic compounds produced by plants that are not directly involved in their primary growth, development, or reproduction but play crucial roles in their interaction with the environment, including defense wikipedia.orgnih.govresearchgate.net. These compounds can provide a selective advantage to the plant by increasing its survivability wikipedia.org. Alkaloids, including this compound, are a class of nitrogen-containing secondary metabolites known for their often toxic effects on herbivores, acting as deterrents against feeding nih.govresearchgate.net.

This compound has been putatively identified as a jasmonate-inducible alkaloid in plants researchgate.net. Jasmonates are signaling molecules that play a key role in regulating plant defense responses, including the synthesis and accumulation of secondary metabolites in response to herbivore attacks nih.gov. Studies have shown that elicitation with methyl jasmonate can lead to elevated levels of this compound in plant tissues, such as roots and leaves researchgate.net. This accumulation of alkaloids and other secondary metabolites is a crucial part of a plant's defense system against insects and pathogens wikipedia.orgnih.govresearchgate.net. The presence and induction of this compound in response to defense signaling pathways underscore its role as a plant defense metabolite researchgate.net.

Anatalline As a Biochemical Biomarker in Exposure Assessment

Utility in Distinguishing Tobacco Product Use Patterns

Anatalline (B19019), in conjunction with other biomarkers, shows promise in differentiating various patterns of tobacco product use. Its presence is indicative of exposure to tobacco itself, rather than just nicotine (B1678760), which can be obtained from various sources including nicotine replacement therapies and some electronic nicotine delivery systems (ENDS). nih.govfrontiersin.org

Differentiation of Exclusive and Dual Use of Tobacco Products

Studies suggest that this compound, particularly when evaluated in ratio with nicotelline (B14898), can help distinguish between exclusive users of smokeless tobacco (SLT) and exclusive cigarette smokers. This ratio has also shown potential in identifying dual users of SLT and cigarettes, as well as dual users of ENDS and cigarettes. umich.educpdd.org Research utilizing data from studies like the Population Assessment of Tobacco and Health (PATH) Study aims to validate the this compound/nicotelline ratio for distinguishing exclusive SLT users from exclusive cigarette smokers and to determine specific cut-off points for differentiating these groups. umich.edu

Data from studies examining the this compound/nicotelline ratio across different tobacco product user groups demonstrate distinct patterns. For instance, in one study, the ratio was highest in exclusive SLT users, followed by dual SLT + cigarette users, exclusive cigarette users, dual ENDS + cigarette users, and lowest in exclusive ENDS users. cpdd.org

Here is a sample data table illustrating potential differences in this compound/nicotelline ratios across user groups based on research findings:

| Tobacco Use Group | This compound/Nicotelline Ratio (95% CI) |

| Exclusive Smokeless Tobacco | 55.2 (47.2-64.5) |

| Dual SLT + Cigarette | 18.2 (13.2-25.1) |

| Exclusive Cigarette | 12.1 (10.3-14.1) |

| Dual ENDS + Cigarette | 10.0 (8.2-12.3) |

| Exclusive ENDS | 4.8 (3.6-6.4) |

Selectivity for Conventional Tobacco Products versus Electronic Nicotine Delivery Systems (ENDS)

This compound, along with nicotelline, is considered a selective biomarker for conventional tobacco products. nih.govfrontiersin.org This selectivity stems from the fact that while the nicotine used in some e-liquids is tobacco-derived, it is often highly purified, resulting in low concentrations of minor alkaloids like this compound and nicotelline compared to the amounts found in conventional tobacco products. nih.govfrontiersin.org In contrast, other minor alkaloids like anabasine (B190304) and anatabine (B1667383) have been found in some e-liquids at concentrations comparable to those in cigarette tobacco, potentially limiting their utility in distinguishing conventional tobacco use from ENDS use. frontiersin.org The low or undetectable levels of this compound in analyzed e-liquids further support its potential as a highly selective biomarker for tobacco exposure. frontiersin.org

Pharmacokinetic Considerations in Biomarker Application

Understanding the pharmacokinetics of this compound is crucial for its effective application as a biomarker. This includes examining its elimination rate and comparing its half-life to those of other tobacco alkaloids.

Elimination Rates and Half-Life Comparisons with Other Tobacco Alkaloids

While specific detailed pharmacokinetic data for this compound, such as its precise elimination rate and half-life, were not extensively available in the search results, related minor tobacco alkaloids like anatabine and anabasine have reported half-lives ranging from 10 to 16 hours. frontiersin.orgnih.govresearchgate.net Nicotelline, which is structurally related to this compound and formed during tobacco combustion, has a shorter half-life of about 2-3 hours. frontiersin.orgcdc.gov In comparison, the major nicotine metabolite, cotinine, has a significantly longer half-life of approximately 16-18 hours or around 20 hours, making it a suitable marker for recent and past few days' exposure to nicotine. wikipedia.orgwikipedia.orgnih.gov Nicotine itself has a much shorter half-life of 1-2 hours. wikipedia.org The longer half-lives of minor alkaloids like anatabine and anabasine allow for the detection of tobacco use for a few days after cessation, complementing the shorter detection window of nicotelline. frontiersin.orgresearchgate.net Further research into the specific half-life and elimination rate of this compound would enhance its utility as a precise biomarker.

Here is a comparison of reported half-lives for some tobacco alkaloids:

| Compound | Reported Half-Life |

| Nicotine | 1-2 hours wikipedia.org |

| Nicotelline | 2-3 hours frontiersin.orgcdc.gov |

| Anatabine | 10-16 hours frontiersin.orgnih.govresearchgate.net |

| Anabasine | 10-16 hours frontiersin.orgnih.govresearchgate.net |

| Cotinine | 16-18 hours nih.gov or ~20 hours wikipedia.orgwikipedia.org |

| NNAL | 16-18 days nih.gov or 10-45 days nih.gov |

Metabolic Conversion to Nicotelline and Its Implications

This compound is metabolically converted to nicotelline. ontosight.ainih.govnih.gov This conversion is particularly significant in the context of tobacco combustion.

This compound-to-Nicotelline Ratio as a Diagnostic Metric

The metabolic relationship between this compound and nicotelline, specifically the dehydrogenation of this compound during the burning process of tobacco to form nicotelline, is a key factor in the utility of their ratio as a diagnostic metric. nih.govnih.govescholarship.org Nicotelline is present almost entirely in the particulate matter of cigarette smoke, and its amount correlates well with the mass of particulate matter. nih.govnih.govescholarship.org The fact that nicotelline is primarily formed from this compound during combustion suggests that the ratio of this compound to nicotelline can provide insights into the type of tobacco product used, particularly distinguishing between combusted and non-combusted forms. umich.educpdd.orgnih.govnih.govescholarship.org As mentioned earlier, studies have shown distinct this compound/nicotelline ratios for exclusive users of different tobacco products, supporting its value in differentiating usage patterns. umich.educpdd.org

Genetic Engineering and Metabolic Engineering Approaches for Anatalline Modulation

Targeted Gene Manipulation for Altering Alkaloid Accumulation in Nicotiana Species

Targeted manipulation of genes involved in alkaloid biosynthesis can significantly alter the accumulation profiles of different alkaloids in Nicotiana. Reducing the expression or activity of certain enzymes in the nicotine (B1678760) biosynthetic pathway, for instance, can lead to altered levels of other alkaloids, including anatabine (B1667383) and anatalline (B19019). wikipedia.orgwikimedia.org Conversely, overexpression of specific genes can be employed to increase the levels of desired alkaloids. thegoodscentscompany.com The regulation of alkaloid biosynthesis involves a complex interplay of enzymes, hormones, kinases, and transcription factors. wikipedia.org

Functional Genomics Studies in Nicotiana tabacum cv. BY-2 Cell Cultures

Nicotiana tabacum cv. Bright Yellow-2 (BY-2) cell cultures serve as a valuable model system for studying plant molecular and cellular biology, including secondary metabolism. wikimedia.org Elicitation with methyl jasmonate (MeJA) is known to induce alkaloid accumulation in BY-2 cell cultures. bmrb.iowikipedia.orgfishersci.atcenmed.comguidetopharmacology.org Unlike whole tobacco plants where nicotine is the predominant alkaloid, MeJA-elicited BY-2 cells primarily accumulate anatabine and this compound, with nicotine present as a minor component. bmrb.iowikipedia.orgcenmed.comguidetopharmacology.org

Functional genomics approaches, combining techniques such as genome-based transcript profiling (cDNA-AFLP) with targeted metabolite analysis, have been applied to study alkaloid biosynthesis in MeJA-elicited N. tabacum BY-2 cells. bmrb.iowikipedia.orgcenmed.com These studies have identified genes that are differentially expressed upon MeJA treatment, some of which may be involved in previously uncharacterized steps of tobacco alkaloid biosynthesis. bmrb.iowikipedia.orgcenmed.com For example, one study found 459 genes to be differentially expressed in MeJA-elicited BY-2 cells. bmrb.iowikipedia.org Functional testing of selected MeJA-modulated genes in BY-2 cell cultures using Agrobacterium-mediated gene transformation has revealed genes that can either decrease or increase alkaloid accumulation. bmrb.iowikipedia.org

Analysis of alkaloid accumulation patterns in MeJA-elicited BY-2 cells has provided insights into the metabolic flux. After 48 hours of elicitation, typical alkaloid profiles show anatabine and this compound as the main components. guidetopharmacology.org

| Alkaloid | Average Percentage of Total Alkaloids (48h Elicitation) guidetopharmacology.org |

| Nicotine | < 1 % |

| Anabasine (B190304) | 1 % |

| Anatabine | 76 % |

| Two this compound Isomers | 22 % |

The accumulation kinetics of individual alkaloids in BY-2 cells can vary, with nicotine and anatabine accumulation observed earlier (12 hours after elicitation) compared to anabasine and this compound (appearing after 24 hours). guidetopharmacology.org The high induction of the nicotine precursor methylputrescine coupled with low nicotine accumulation in elicited BY-2 cells suggested that a limiting step in nicotine biosynthesis occurs between methylputrescine and nicotine. bmrb.iowikipedia.org

Current Research Gaps and Future Academic Directions

Elucidation of Complete Anatalline (B19019) Biosynthetic Pathway and Associated Enzymes

While the general biosynthetic pathways for Amaryllidaceae alkaloids, which share some structural features or precursors with tobacco alkaloids, have been studied for decades, significant gaps persist in fully understanding the specific metabolic pathways for many of these compounds, including this compound. researchgate.netnih.gov Research has shown that this compound, along with other pyridine-type alkaloids like nicotine (B1678760), anatabine (B1667383), and anabasine (B190304), are products of condensation reactions involving pyridine (B92270) rings and other heterocyclic rings. nih.gov Studies using methyl jasmonate-elicited Nicotiana tabacum BY-2 cell cultures have indicated that this compound accumulation is induced under these conditions. researchgate.netresearchgate.netnih.gov

Enzymes involved in the biosynthesis of related alkaloids, such as tyrosine decarboxylase (TYDC) and phenylalanine ammonia-lyase (PAL), have been explored in other Nicotiana species. nih.gov Additionally, vacuole-localized berberine (B55584) bridge enzyme-like proteins (BBLs) in tobacco have been implicated in a late step of the biosynthesis of nicotine, anatabine, anabasine, and this compound, suggesting their involvement in the condensation reactions. nih.gov Suppression of BBL genes has been shown to inhibit the formation of these alkaloids. nih.gov However, the complete sequence of enzymatic reactions specifically leading to this compound remains unresolved. researchgate.net Future research needs to focus on identifying and functionally characterizing the specific enzymes catalyzing each step of this compound biosynthesis, potentially utilizing techniques such as transcriptomics, proteomics, and metabolomics in conjunction with genetic manipulation and in vitro enzyme assays. researchgate.netnih.govfrontiersin.org Understanding the precursor pathways, such as the synthesis of 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA), which is involved in the biosynthesis of some Amaryllidaceae alkaloids, also represents a gap that needs to be uncovered for related compounds like this compound. nih.gov

Comprehensive Mechanistic Characterization of Biological Activities

The biological activities of this compound are not yet comprehensively characterized. While some studies broadly mention diverse biological activities for Amaryllidaceae alkaloids and other tobacco alkaloids, the specific mechanisms by which this compound might exert any biological effects are largely unknown. researchgate.netacs.org Research into related tobacco alkaloids often focuses on nicotine and its derivatives due to their pharmacological significance. This compound has been suggested to be a precursor to nicotelline (B14898) through dehydrogenation during the burning process of tobacco, indicating a potential, albeit indirect, link to tobacco smoke composition and its related biological implications. acs.orgresearchgate.net However, the direct biological roles of this compound itself in plants or in systems exposed to it require detailed investigation. Future research should aim to identify specific molecular targets, signaling pathways, and cellular processes influenced by this compound. This could involve in vitro and in vivo studies, potentially employing '-omics' approaches to understand its interactions at a systems level.

Expansion of Quantitative Data in Academic Literature

A significant gap exists in the availability of extensive quantitative data for this compound in academic literature. While its presence in Nicotiana species and induction by certain factors have been noted, detailed quantitative analyses across different plant tissues, developmental stages, environmental conditions, and in response to various stimuli are limited. researchgate.netresearchgate.netnih.govresearchgate.netacs.orgusc.edunih.gov Quantitative data is crucial for understanding the physiological relevance of this compound in plants and assessing potential exposure levels in related contexts. usc.edu Although some studies have performed quantitative analysis of this compound in specific contexts, such as methyl jasmonate-elicited cell cultures or different tobacco tissues, a broader collection of standardized quantitative data is needed to facilitate comparative studies and gain a comprehensive understanding of its distribution and variability. researchgate.netacs.org Future research should prioritize the development and application of validated quantitative analytical methods to generate robust datasets on this compound concentrations in various biological matrices. usc.edunih.gov

Advanced Analytical Method Development for Trace Analysis and Metabolomics

The analysis of this compound, particularly at trace levels in complex biological samples, presents analytical challenges. While techniques like GC-MS and HPLC-MS have been used for the separation and structural confirmation of this compound and its isomers, the development of more sensitive, selective, and high-throughput methods is needed for comprehensive trace analysis and metabolomics studies. researchgate.netnih.govnih.govmdpi.comnih.govdiva-portal.orgfrontiersin.org Metabolomics, which aims for the global profiling of metabolites, requires robust analytical platforms capable of detecting and quantifying a wide range of chemically diverse compounds, often present at varying concentrations. nih.govmdpi.comnih.govdiva-portal.orgfrontiersin.org

Q & A

How can I formulate a focused research question on Anatalline’s biochemical interactions?

- Methodology : Begin by identifying the independent (e.g., concentration, temperature) and dependent variables (e.g., binding affinity, metabolic stability). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to ensure specificity. For example: “How does this compound’s stereochemistry (independent variable) influence its inhibition of cytochrome P450 enzymes (dependent variable) in vitro?”

- Include organism/cell line details (e.g., human hepatocytes) and analytical methods (e.g., HPLC-MS) for clarity .

- Avoid : Overly broad questions like “What does this compound do?”

Q. What experimental design principles are critical for studying this compound’s pharmacokinetics?

- Methodology :

- Controls : Use positive controls (e.g., known CYP inhibitors) and negative controls (vehicle-only treatments) .

- Replication : Perform triplicate measurements to account for biological variability.

- Analytical validation : Calibrate instruments (e.g., spectrophotometers) with reference standards and validate methods using ICH guidelines .

- Example Table :

| Parameter | Specification |

|---|---|

| Sample size | n ≥ 3 per group |

| Temperature control | 37°C ± 0.5 (simulate in vivo) |

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported bioactivity data across studies?

- Methodology :

- Cross-validation : Replicate experiments using identical protocols (e.g., cell lines, incubation times) .

- Meta-analysis : Statistically aggregate data from multiple studies (e.g., using RevMan or R’s metafor package) to identify outliers .

- Alternative hypotheses : Consider batch-to-batch variability in this compound synthesis or differences in assay sensitivity (e.g., fluorometric vs. radiometric assays) .

Q. What strategies optimize this compound’s detection limits in complex matrices (e.g., plasma)?

- Methodology :

- Sample preparation : Compare protein precipitation (e.g., acetonitrile) vs. solid-phase extraction .

- Instrument parameters : Systematically test column types (C18 vs. HILIC), mobile phase pH, and ionization modes (ESI+ vs. APCI) .

- Limit of quantification (LOQ) : Validate using signal-to-noise ratios ≥10:1 and spike-recovery tests (85–115% acceptable range) .

Q. How can computational modeling enhance understanding of this compound’s structure-activity relationships?

- Methodology :

- Molecular docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., kinase domains) .

- MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability under physiological conditions .

- QSAR models : Train models with descriptors like logP, polar surface area, and H-bond donors .

Data Analysis and Interpretation

Q. What statistical approaches are appropriate for dose-response studies of this compound?

- Methodology :

- Non-linear regression : Fit data to Hill-Langmuir equations (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

- Error propagation : Report confidence intervals for derived parameters (e.g., 95% CI for EC₅₀) .

- Sensitivity analysis : Test robustness of conclusions to assumptions (e.g., normality of residuals) .

Future Research Directions

Q. What gaps exist in current this compound research, and how can they be addressed?

- Priority areas :

- Mechanistic studies : Use CRISPR-Cas9 knockouts to confirm target specificity .

- Long-term toxicity : Conduct 6-month rodent studies with histopathological endpoints .

- Comparative pharmacokinetics : Evaluate species differences (e.g., rat vs. human microsomes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.